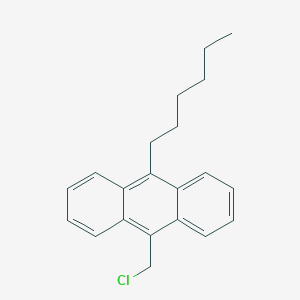
9-(Chloromethyl)-10-hexylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Chloromethyl)-10-hexylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, with a chloromethyl group at the 9th position and a hexyl group at the 10th position, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Chloromethyl)-10-hexylanthracene typically involves the chloromethylation of 10-hexylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the anthracene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
9-(Chloromethyl)-10-hexylanthracene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alcohol derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
9-(Chloromethyl)-10-hexylanthracene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-(Chloromethyl)-10-hexylanthracene is primarily based on its ability to undergo substitution reactions, forming stable derivatives with various functional groups. These derivatives can interact with specific molecular targets, such as enzymes or receptors, depending on the nature of the substituent. For example, the compound can act as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols, enhancing their detection in analytical methods .
Comparison with Similar Compounds
Similar Compounds
9-(Chloromethyl)anthracene: Similar structure but lacks the hexyl group, making it less hydrophobic and potentially less versatile in certain applications.
9,10-Dimethylanthracene: Substituted with two methyl groups, leading to different photophysical properties and applications.
9-(Chloromethyl)-10-decylanthracene: Similar structure with a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
The presence of both chloromethyl and hexyl groups in 9-(Chloromethyl)-10-hexylanthracene provides a unique combination of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and industry. Its ability to form stable derivatives with various functional groups enhances its versatility and usefulness in scientific research and industrial processes.
Properties
CAS No. |
823788-51-8 |
|---|---|
Molecular Formula |
C21H23Cl |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
9-(chloromethyl)-10-hexylanthracene |
InChI |
InChI=1S/C21H23Cl/c1-2-3-4-5-10-16-17-11-6-8-13-19(17)21(15-22)20-14-9-7-12-18(16)20/h6-9,11-14H,2-5,10,15H2,1H3 |
InChI Key |
PLAYPCCPLZTIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


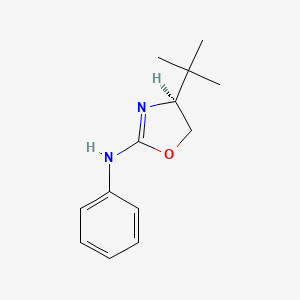
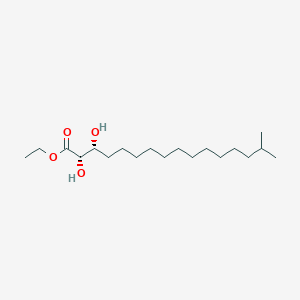

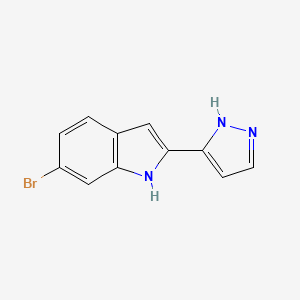
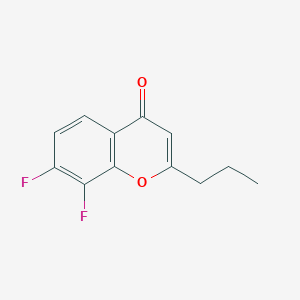

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
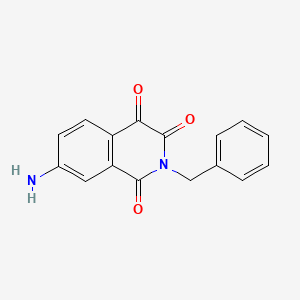
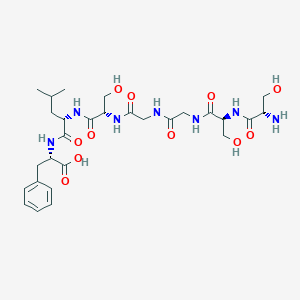
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)

![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
